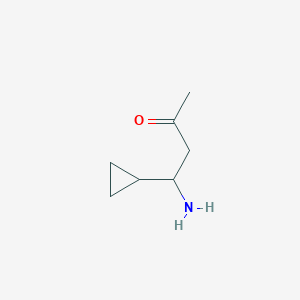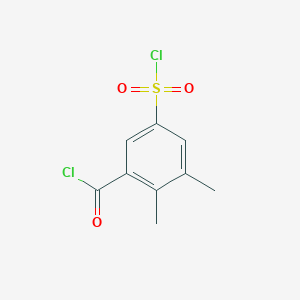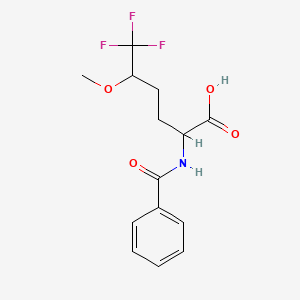
2-(Benzoylamino)-6,6,6-trifluoro-5-methoxyhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzoylamino)-6,6,6-trifluoro-5-methoxyhexanoic acid is a synthetic organic compound characterized by the presence of a benzoylamino group, a trifluoromethyl group, and a methoxy group attached to a hexanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoylamino)-6,6,6-trifluoro-5-methoxyhexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoylamino Group: The reaction of aniline with benzoyl chloride in the presence of a base such as sodium hydroxide to form benzoylaniline.
Introduction of the Trifluoromethyl Group: The trifluoromethylation of a suitable intermediate, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Hexanoic Acid Backbone: The final step involves the formation of the hexanoic acid backbone through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Michael addition.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions, such as high-pressure reactors and continuous flow systems, may be employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzoylamino)-6,6,6-trifluoro-5-methoxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino or methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoylamino or methoxy derivatives.
Applications De Recherche Scientifique
2-(Benzoylamino)-6,6,6-trifluoro-5-methoxyhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Benzoylamino)-6,6,6-trifluoro-5-methoxyhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group may facilitate binding to active sites, while the trifluoromethyl and methoxy groups can modulate the compound’s electronic and steric properties, enhancing its activity and selectivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino benzoic acid derivatives: These compounds share the benzoylamino group and exhibit similar chemical reactivity and biological activity.
Trifluoromethylated acids: Compounds with trifluoromethyl groups often display enhanced stability and lipophilicity, similar to 2-(Benzoylamino)-6,6,6-trifluoro-5-methoxyhexanoic acid.
Methoxy-substituted acids: These compounds share the methoxy group, contributing to similar electronic effects and reactivity.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzoylamino and methoxy groups provide specific reactivity and binding characteristics, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C14H16F3NO4 |
|---|---|
Poids moléculaire |
319.28 g/mol |
Nom IUPAC |
2-benzamido-6,6,6-trifluoro-5-methoxyhexanoic acid |
InChI |
InChI=1S/C14H16F3NO4/c1-22-11(14(15,16)17)8-7-10(13(20)21)18-12(19)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,18,19)(H,20,21) |
Clé InChI |
OFQLCHYFCFLBGI-UHFFFAOYSA-N |
SMILES canonique |
COC(CCC(C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


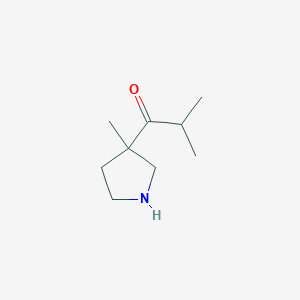
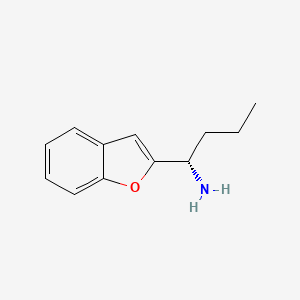




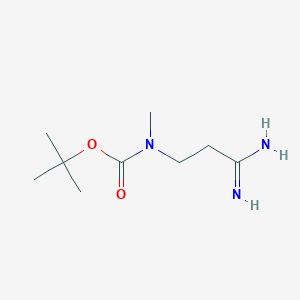
![2-Amino-6,7-dihydroindeno[5,6-d]imidazol-5(3H)-one](/img/structure/B13170246.png)
![tert-butyl N-[1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]carbamate](/img/structure/B13170247.png)

